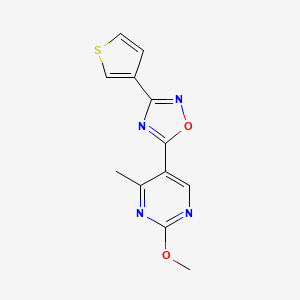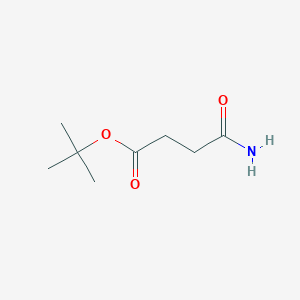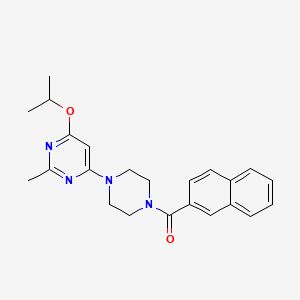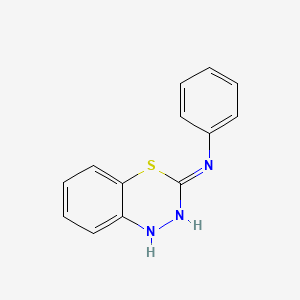![molecular formula C27H22ClN3O2S B2999457 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-29-8](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound is synthesized through reactions that demonstrate its potential for modifications and derivatizations, leading to the formation of various biologically active derivatives. For instance, derivatives of 3H-quinazolin-4-one have been synthesized, showcasing a method to modify the sulfur atom and create compounds with potential antimicrobial activity (Saleh et al., 2004). Such synthetic versatility indicates that the compound may also be a candidate for chemical modifications aimed at enhancing biological activity or altering pharmacological properties.
Antimicrobial and Antibacterial Activity
The research into quinazolinone derivatives reveals their significant antimicrobial and antibacterial potential. For example, some novel phenylthiazolylquinazolin-4(3H)-one derivatives were synthesized and showed promising antibacterial activity, highlighting the potential of such compounds in addressing microbial resistance (Badwaik et al., 2009). This suggests that "3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one" could also exhibit similar activities, warranting further investigation into its antimicrobial properties.
Antitumor and Anticancer Properties
Quinazolinone derivatives have been explored for their anticancer activities, with some compounds showing inhibitory effects on tumor cell lines. For instance, certain 2,3,7-trisubstituted Quinazoline derivatives have demonstrated remarkable activity against CNS cancer cell lines, suggesting that similar compounds might also possess potent anticancer properties (Noolvi & Patel, 2013). The research on "3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one" could therefore extend into evaluating its efficacy as an anticancer agent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-mercaptoquinazolin-4-one, followed by the reaction of the resulting intermediate with 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "2-mercaptoquinazolin-4-one", "4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 eq) in methanol and add 2-mercaptoquinazolin-4-one (1.2 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum.", "Step 3: Dissolve the solid obtained in Step 2 in chloroform and add 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product." ] } | |
CAS-Nummer |
422530-29-8 |
Molekularformel |
C27H22ClN3O2S |
Molekulargewicht |
488 |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O2S/c28-22-9-6-18(7-10-22)17-31-26(33)23-11-8-21(16-24(23)29-27(31)34)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34) |
InChI-Schlüssel |
WUKCBLSYDQLDJN-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)


![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2999385.png)
![N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide](/img/structure/B2999386.png)

![N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2999390.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999392.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999393.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2999394.png)
